

Z-1-Nal-OH chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Z-1-Nal-OH**
Cat. No.: **B554593**

[Get Quote](#)

An In-Depth Technical Guide to Z-L-1-Naphthylalanine (**Z-1-Nal-OH**) for Advanced Research

Authored by: A Senior Application Scientist Foreword: The Strategic Role of Non-Canonical Amino Acids in Modern Drug Discovery

In the landscape of contemporary peptide science and therapeutic development, the strategic incorporation of non-canonical amino acids has become a cornerstone for innovation. These unique building blocks offer chemists and pharmacologists a sophisticated toolkit to transcend the limitations of the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel conformations, and tailored biological activities. Among these, L-1-Naphthylalanine (1-Nal) stands out for its distinctive structural and photophysical properties.^[1] Its bulky, hydrophobic naphthalene side chain provides a powerful probe for investigating protein-protein interactions, modulating receptor-ligand binding, and engineering peptides with improved enzymatic resistance and membrane permeability.^{[1][2]}

This guide focuses on N- α -Benzylloxycarbonyl-L-1-naphthylalanine (**Z-1-Nal-OH**), the Z-protected form of this versatile amino acid. The benzylloxycarbonyl (Z or Cbz) group is a classic and highly effective amine protecting group, crucial for the controlled, stepwise assembly of peptide chains. Understanding the core chemical properties, synthesis, and application of **Z-1-Nal-OH** is fundamental for any researcher aiming to leverage its potential in creating next-generation peptide therapeutics and biochemical tools.

Core Chemical Identity and Physicochemical Profile

Z-1-Nal-OH is a synthetic derivative of the amino acid L-alanine, where a hydrogen on the β -carbon is replaced by a naphthalen-1-ylmethyl group, and the α -amino group is protected by a benzylloxycarbonyl moiety. This structure combines the chirality of the natural L-amino acid backbone with the bulky, aromatic, and hydrophobic characteristics of the naphthalene ring system.

Molecular Structure

- IUPAC Name: (2S)-2-(phenylmethoxycarbonylamino)-3-(naphthalen-1-yl)propanoic acid
- Common Synonyms: Z-L-1-Nal-OH, N-Benzylloxycarbonyl-L-1-naphthylalanine, Cbz-1-Nal-OH
- Stereochemistry: The "(S)" configuration at the α -carbon is derived from the L-alanine precursor, which is critical for its use in synthesizing biologically active peptides that mimic or interact with natural systems.

Physicochemical Data

The properties of **Z-1-Nal-OH** are summarized below. For context, comparative data for the unprotected parent amino acid, L-1-Naphthylalanine (H-1-Nal-OH), is also provided. The addition of the Z-group significantly alters properties such as molecular weight, solubility, and melting point.

Property	Z-1-Nal-OH	H-1-Nal-OH (L-1-Naphthylalanine)
CAS Number	65365-15-3[3]	55516-54-6[4][5]
Molecular Formula	C ₂₁ H ₁₉ NO ₄ [3]	C ₁₃ H ₁₃ NO ₂ [4][6]
Molecular Weight	349.38 g/mol [3]	215.25 g/mol [4][6]
Appearance	White to off-white solid/powder	White to very slightly beige powder[4]
Melting Point	Data not consistently reported; expected to be lower than the unprotected form due to the disruption of zwitterionic crystal packing.	254-257 °C[4][5]
Solubility	Soluble in organic solvents (e.g., DMSO, Chloroform, Ethyl Acetate)[1]; Insoluble in water.	Slightly soluble in water; Soluble in various organic solvents like DMSO, Acetone, Chloroform.[1][4][7]
Optical Rotation (α)	Not specified, but will exhibit levorotation.	-13.5° (c=0.8%, 0.3N HCl)[4][5]

Synthesis and Purification: A Validated Protocol

The synthesis of **Z-1-Nal-OH** is a standard N-protection reaction. The protocol described here is a self-validating system based on the Schotten-Baumann reaction conditions, a robust method for acylating amines.

Principle of the Reaction

The synthesis involves the reaction of the free amino group of L-1-Naphthylalanine with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions. The base (sodium hydroxide) serves two critical functions: it deprotonates the amino group to form the more nucleophilic free amine, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Experimental Protocol

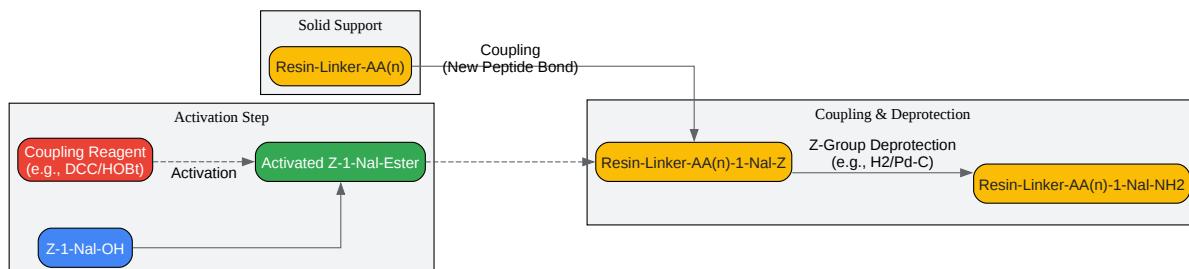
Materials:

- L-1-Naphthylalanine (H-1-Nal-OH)
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH)
- Dioxane or Acetone (reaction solvent)
- Hydrochloric acid (HCl), concentrated and dilute
- Ethyl acetate (extraction solvent)
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4), anhydrous
- Deionized water

Procedure:

- **Dissolution:** In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-1-Naphthylalanine (1.0 eq) in 2M sodium hydroxide solution (2.5 eq) and a co-solvent like dioxane or acetone to aid solubility. Cool the mixture to 0-5 °C in an ice bath. **Causality Note:** Cooling is crucial to control the exothermicity of the reaction and to minimize the hydrolysis of the reactive benzyl chloroformate.
- **Addition of Protecting Agent:** While stirring vigorously, add benzyl chloroformate (1.1 eq) and additional 2M NaOH solution (1.2 eq) dropwise and simultaneously from two separate dropping funnels over 30-45 minutes. Maintain the temperature at 0-5 °C and ensure the pH remains alkaline (pH 9-10). **Self-Validation Check:** The pH must be kept alkaline to ensure the amino group remains deprotonated and to neutralize the HCl byproduct. A stable pH indicates the reaction is proceeding as intended.
- **Reaction Completion:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

- Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with a nonpolar solvent like diethyl ether or hexane to remove any unreacted benzyl chloroformate and benzyl alcohol (from hydrolysis).
- Acidification and Precipitation: Cool the aqueous layer again in an ice bath and carefully acidify with concentrated HCl until the pH reaches ~2. A white precipitate of **Z-1-Nal-OH** will form. Causality Note: At the isoelectric point (low pH), the carboxylate is protonated, rendering the molecule neutral and significantly less soluble in water, causing it to precipitate.
- Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.
- Purification and Drying: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or aqueous ethanol, to achieve high purity. Dry the purified crystals under vacuum.


Application in Peptide Synthesis and Drug Discovery

Z-1-Nal-OH is a key intermediate for incorporating the 1-naphthylalanine moiety into peptides, a strategy used to enhance biological activity and metabolic stability.[2][4]

Role in Solid-Phase Peptide Synthesis (SPPS)

While the Z-group is more traditionally associated with solution-phase synthesis, Z-protected amino acids can be used in SPPS, although Fmoc and Boc chemistries are more common.[1][8] The primary function of the Z-group is to prevent the α -amino group from forming an unwanted peptide bond during the activation and coupling of its carboxyl group. The Z-group is typically removed via catalytic hydrogenation (e.g., $H_2/Pd-C$), which is orthogonal to the acid-labile protecting groups used for the peptide-resin linkage and many side chains in Boc-SPPS.

Below is a conceptual workflow illustrating the incorporation of **Z-1-Nal-OH** into a growing peptide chain.

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating **Z-1-Nal-OH** in peptide synthesis.

Probing Molecular Interactions and Enhancing Bioactivity

The introduction of 1-Nal into a peptide sequence serves several critical functions in drug design:

- **Steric Hindrance:** The bulky naphthalene group can act as a "molecular bumper," preventing proteases from accessing and cleaving the peptide backbone, thus increasing the peptide's *in vivo* half-life.^[1]
- **Hydrophobicity:** The aromatic side chain significantly increases the hydrophobicity of the peptide, which can enhance its ability to cross cell membranes or improve its binding affinity within hydrophobic pockets of target receptors.^[1]
- **Conformational Constraint:** The size of the naphthyl group restricts the conformational freedom of the peptide backbone, locking it into a specific bioactive conformation that may lead to higher receptor affinity and selectivity.

- Fluorescence Probe: The naphthalene moiety is intrinsically fluorescent, allowing the peptide to be used as a probe in fluorescence-based binding assays without the need for an external fluorescent label.[\[1\]](#)

A notable application is in the design of antagonists for hormones like the luteinizing hormone-releasing hormone (LH-RH), where Nal residues are used to create potent inhibitors for therapeutic use.[\[2\]](#)

Safety, Handling, and Storage

As a laboratory chemical, **Z-1-Nal-OH** should be handled with standard safety precautions.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Avoid breathing dust by handling it in a well-ventilated area or a fume hood.[\[7\]](#)
- Storage: Store in a cool (2-8°C), dry, and dark place in a tightly sealed container to prevent degradation.[\[4\]](#)[\[5\]](#)
- Safety Statements: Avoid contact with skin and eyes. Do not breathe dust.[\[7\]](#)

This guide provides a comprehensive technical overview of **Z-1-Nal-OH**, grounding its chemical properties and synthesis in the practical context of modern peptide research and drug development. By understanding the causality behind its synthesis and the strategic value of its structural features, researchers can effectively harness this powerful non-canonical amino acid to advance their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifetein.com [lifetein.com]
- 2. A naphthalene-containing amino acid enables hydrogelation of a conjugate of nucleobase-saccharide amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [chembk.com](#) [chembk.com]
- 4. L-1-Naphthylalanine | 55516-54-6 [[chemicalbook.com](#)]
- 5. L-1-Naphthylalanine | 55516-54-6 [[amp.chemicalbook.com](#)]
- 6. [peptide.com](#) [peptide.com]
- 7. [chembk.com](#) [chembk.com]
- 8. Fmoc-1-Nal-OH = 98.0 96402-49-2 [[sigmaaldrich.com](#)]
- To cite this document: BenchChem. [Z-1-Nal-OH chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554593#z-1-nal-oh-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com